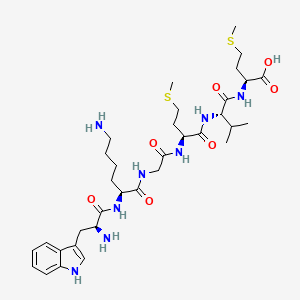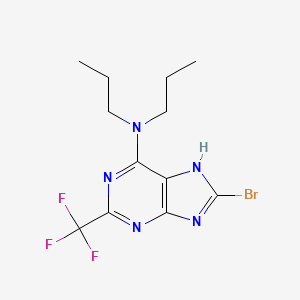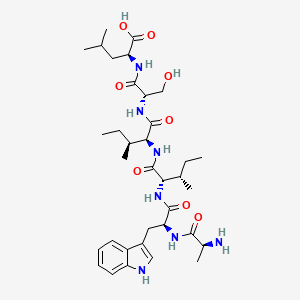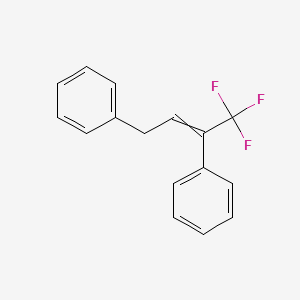
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of heptanol, characterized by the presence of a methylprop-1-enylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL typically involves the reaction of heptanal with isobutylene in the presence of a catalyst. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Non-polar solvents like hexane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form saturated alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-(2-Methylprop-1-EN-1-ylidene)heptan-2-one.
Reduction: Formation of 3-(2-Methylprop-1-yl)heptan-1-OL.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Modulating enzyme activity or receptor function.
Altering cellular pathways: Influencing metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylprop-1-EN-1-ylidene)hexan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)octan-1-OL
- 3-(2-Methylprop-1-EN-1-ylidene)nonan-1-OL
Uniqueness
3-(2-Methylprop-1-EN-1-ylidene)heptan-1-OL stands out due to its specific chain length and the presence of the methylprop-1-enylidene group, which imparts unique chemical and physical properties. These characteristics make it particularly valuable in certain applications, such as in the synthesis of complex organic molecules and in the development of novel materials.
Properties
CAS No. |
821783-06-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-5-6-11(7-8-12)9-10(2)3/h12H,4-8H2,1-3H3 |
InChI Key |
KQDDQOSJADCGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
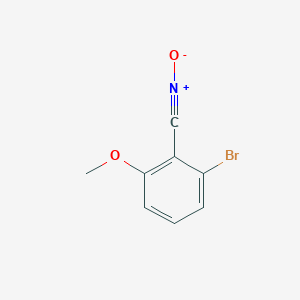
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
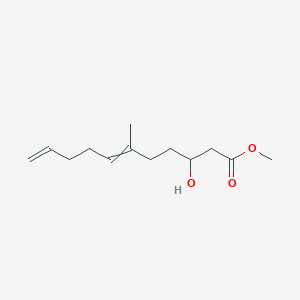
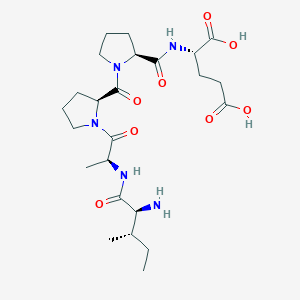
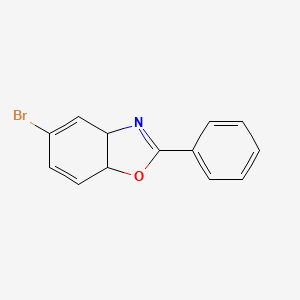
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)
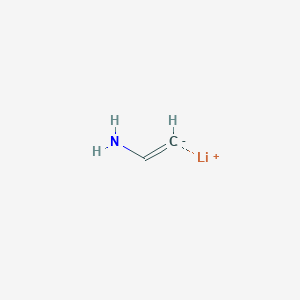
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
